molecular formula C18H26ClNO6 B4043626 4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4043626
M. Wt: 387.9 g/mol
InChI Key: LPFRWZNSZMFNQG-UHFFFAOYSA-N
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Description

4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a useful research compound. Its molecular formula is C18H26ClNO6 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(2-chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine oxalate is 387.1448652 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoassisted Fenton Oxidation for Pesticide Degradation

The photoassisted Fenton reaction, utilizing Fe3+/H2O2/u.v., has been demonstrated to effectively decompose pesticides like metolachlor and methyl parathion in water. This process, which involves rapid decomposition followed by mineralization to HCl, inorganic N, and CO2, highlights the potential of this compound in environmental remediation efforts. The identification of intermediate products such as chloroacetate and oxalate indicates a non-selective attack on the molecule, suggesting broad applicability in the degradation of various organic pollutants (Pignatello & Sun, 1995).

Sorption to Soil and Organic Matter

Research on the sorption of phenoxy herbicides, including compounds structurally related to "4-[3-(2-chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine oxalate," to soil, organic matter, and minerals has been comprehensive. It suggests that soil organic matter and iron oxides are significant sorbents for these herbicides. The studies emphasize the relevance of understanding soil chemistry and the environmental fate of such compounds, indicating their potential impact on agricultural practices and environmental safety (Werner, Garratt, & Pigott, 2012).

Catalytic and Synthetic Applications

Investigations into the catalytic activity of related compounds, focusing on transformations mediated by oxorhenium(V) complexes with phenolate-oxazoline ligands, showcase the intricate influence of isomeric forms on O-atom-transfer reactivity. These findings are pivotal for the development of catalysts in organic synthesis, offering insights into optimizing reactions for efficiency and selectivity (Schachner et al., 2014).

Properties

IUPAC Name

4-[3-(2-chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2.C2H2O4/c1-12-5-6-16(15(17)9-12)19-8-4-7-18-10-13(2)20-14(3)11-18;3-1(4)2(5)6/h5-6,9,13-14H,4,7-8,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFRWZNSZMFNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.